

Application Note: Accurate DNA Quantification Using a PicoGreen Standard Curve

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Compound of Interest

Compound Name: *Picogreen*

Cat. No.: *B1258679*

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Introduction

Accurate quantification of double-stranded DNA (dsDNA) is a critical step in a multitude of molecular biology workflows, including next-generation sequencing (NGS), PCR, cloning, and transfection. The Quant-iT™ **PicoGreen**® dsDNA Assay Kit offers an ultra-sensitive and selective method for measuring dsDNA, even in the presence of common contaminants such as single-stranded DNA (ssDNA), RNA, and proteins that can interfere with traditional absorbance-based methods like A260 readings.^{[1][2][3]} This application note provides a detailed protocol for preparing a reliable DNA standard curve using the **PicoGreen** reagent, ensuring accurate and reproducible quantification of your DNA samples.

The **PicoGreen** reagent is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to dsDNA.^{[4][5][6]} This fluorescence enhancement is directly proportional to the amount of dsDNA present, allowing for precise quantification over a broad range of concentrations, typically from a few picograms to one microgram of dsDNA.^{[1][7][8]}

Materials and Reagents

- Quant-iT™ **PicoGreen**® dsDNA Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. P7589 or P11496), which includes:
 - PicoGreen**® Reagent (Component A)

- 20X TE Buffer (Component B)
- Lambda DNA Standard (Component C)
- Nuclease-free water
- Black, flat-bottom 96-well microplate[4][9]
- Fluorescence microplate reader with excitation and emission filters for ~480 nm and ~520 nm, respectively[7][10][11]
- Calibrated single-channel and multi-channel pipettes
- Nuclease-free pipette tips
- Nuclease-free microcentrifuge tubes
- Vortex mixer
- Foil or dark container to protect the **PicoGreen**® reagent from light[9][12]

Experimental Protocols

Reagent Preparation

3.1.1. 1X TE Buffer Preparation

- Thaw the 20X TE Buffer (Component B) at room temperature.
- Prepare a 1X TE working solution by diluting the 20X TE buffer 20-fold with nuclease-free water.[7][8] For example, to prepare 20 mL of 1X TE, mix 1 mL of 20X TE with 19 mL of nuclease-free water.
- This 1X TE buffer will be used for diluting the DNA standards and the **PicoGreen**® reagent.

3.1.2. **PicoGreen**® Working Solution Preparation

- Allow the **PicoGreen**® Reagent (Component A) to equilibrate to room temperature before opening the vial.[7][13]

- Prepare a 200-fold dilution of the **PicoGreen®** reagent in 1X TE buffer.[\[2\]](#)[\[7\]](#) For example, to prepare 10 mL of the working solution (sufficient for one 96-well plate), add 50 µL of **PicoGreen®** reagent to 9.95 mL of 1X TE buffer in a plastic tube.
- Crucially, protect the **PicoGreen®** working solution from light by wrapping the tube in foil or placing it in a dark container, as the reagent is light-sensitive.[\[9\]](#)[\[12\]](#)[\[14\]](#)
- Use the **PicoGreen®** working solution within a few hours of preparation for best results.[\[1\]](#)[\[2\]](#)

DNA Standard Curve Preparation

This protocol describes the preparation of a high-range standard curve. For lower concentrations, a low-range standard curve can be prepared by further diluting the DNA stock.
[\[7\]](#)

- Prepare a 2 µg/mL DNA Stock Solution:
 - The Lambda DNA standard (Component C) is typically provided at a concentration of 100 µg/mL.
 - To prepare a 2 µg/mL working stock, dilute the 100 µg/mL Lambda DNA standard 50-fold in 1X TE buffer. For instance, add 10 µL of the 100 µg/mL DNA standard to 490 µL of 1X TE buffer. Mix gently but thoroughly.[\[7\]](#)
- Prepare Serial Dilutions for the Standard Curve:
 - In a 96-well plate, prepare the DNA standards by serial dilution of the 2 µg/mL DNA stock solution as described in Table 1. It is recommended to prepare each standard in duplicate or triplicate.[\[8\]](#)

Assay Procedure

- Sample Preparation:
 - Add 2-5 µL of your unknown DNA samples to separate wells of the 96-well plate.[\[4\]](#)
 - Add 1X TE buffer to each well containing an unknown sample to bring the total volume to 100 µL.

- Adding **PicoGreen®** Reagent:
 - Add 100 µL of the diluted **PicoGreen®** working solution to each well containing standards and unknown DNA samples.[4][12] The final volume in each well will be 200 µL.
 - Mix the contents of the wells by pipetting up and down several times.[4][12]
- Incubation:
 - Incubate the plate at room temperature for 2-5 minutes, protected from light.[1][7][12]

Measurement and Data Analysis

- Fluorescence Measurement:
 - Measure the fluorescence of each well using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[7]
- Data Analysis:
 - Subtract the average fluorescence of the blank (0 ng/mL DNA) from the fluorescence readings of all standards and unknown samples.[8]
 - Plot the background-subtracted fluorescence values of the DNA standards against their corresponding concentrations (in ng/mL).
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the R^2 value. The R^2 value should be ≥ 0.99 for an accurate standard curve.
 - Use the equation of the line to calculate the concentration of your unknown DNA samples based on their background-subtracted fluorescence readings.[15]

Data Presentation

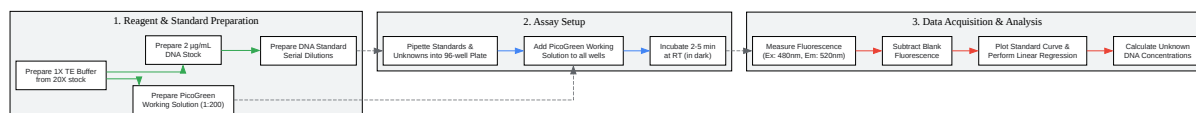
Table 1: Preparation of DNA Standard Curve (High Range)

Standard	Volume of 2 µg/mL DNA Stock (µL)	Volume of 1X TE Buffer (µL)	Final DNA Concentration (ng/mL)
1	100	0	2000
2	50	50	1000
3	25	75	500
4	12.5	87.5	250
5	5	95	100
6	2.5	97.5	50
7	1	99	20
8 (Blank)	0	100	0

Table 2: Example Data and Calculation

Sample	Average Fluorescence	Background Subtracted Fluorescence	Calculated Concentration (ng/mL)
Standard 1	25000	24900	2000
Standard 2	12600	12500	1000
...
Blank	100	0	0
Unknown 1	8500	8400	Calculated from standard curve
Unknown 2	15300	15200	Calculated from standard curve

Mandatory Visualization



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Caption: Workflow for DNA quantification using **PicoGreen**.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low R ² value for standard curve	Pipetting errors during serial dilution.	Use calibrated pipettes and fresh tips for each dilution. Prepare standards carefully.
Contaminated TE buffer or DNA standard.	Use nuclease-free water and reagents. Prepare fresh dilutions.	
PicoGreen reagent degraded.	Protect the reagent from light. Prepare the working solution fresh each time.	
High background fluorescence	Contaminated TE buffer or water.	Use high-purity, nuclease-free water and TE buffer.
Autofluorescence from the microplate.	Use black, opaque microplates designed for fluorescence assays.	
Fluorescence signal is too low	DNA concentration is below the detection limit.	Concentrate the sample or use a low-range standard curve protocol.[7]
Incorrect filter settings on the plate reader.	Ensure the excitation and emission wavelengths are set correctly (~480 nm and ~520 nm).	
Fluorescence signal is saturated	DNA concentration is too high.	Dilute the unknown samples and re-run the assay.
Incorrect gain setting on the plate reader.	Adjust the gain setting to avoid saturation of the detector.[13]	

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